6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
6-bromo-3-chloro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3 |
InChI Key |
IYPNVRYVWCGLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile typically involves the bromination and chlorination of 5-methylpyridine-2-carbonitrile. One common method includes the reaction of 5-methylpyridine-2-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 5-methylpyridine-2-amine derivatives.
Scientific Research Applications
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile largely depends on its chemical reactivity. The presence of electron-withdrawing groups (bromine, chlorine, and nitrile) on the pyridine ring makes it a reactive intermediate in various chemical reactions. These groups can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering the electronic distribution within the molecule.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Analysis
The following table compares key structural features and properties of 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile with analogous compounds:
Halogen Reactivity
- Target Compound : Bromine (position 6) and chlorine (position 3) enable sequential substitution. For example, bromine can participate in Suzuki-Miyaura coupling, while chlorine may undergo nucleophilic displacement with amines or alkoxides .
Electronic Effects
- The cyano group in the target compound deactivates the ring, making electrophilic substitutions less favorable compared to 2-bromo-3-methylpyridine, which lacks electron-withdrawing groups .
- In 6-bromo-2-chloronicotinic acid, the carboxylic acid group introduces strong electron-withdrawing effects, directing reactivity toward decarboxylation or esterification .
Thermodynamic Stability
Density-functional theory (DFT) studies, as referenced in methods like Becke’s hybrid functional , suggest that halogenated pyridines with electron-withdrawing groups (e.g., cyano) exhibit higher stability due to reduced electron density on the aromatic ring.
Biological Activity
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of halogen substituents and a cyano group, which may influence its reactivity and bioactivity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and synthesis methods.
This compound has the following chemical structure:
- Molecular Formula : C_7H_5BrClN_2
- Molecular Weight : 221.48 g/mol
- CAS Number : 1234567 (Note: This is a placeholder for the actual CAS number)
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activity. In a study examining various pyridine compounds, it was found that derivatives with halogen substitutions, such as 6-bromo and 3-chloro groups, showed enhanced activity against several bacterial strains. For instance, compounds similar to this compound demonstrated notable inhibition against E. coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anti-Thrombolytic Activity
Pyridine derivatives have also been investigated for their anti-thrombolytic properties. A related compound in the same structural family exhibited significant anti-thrombolytic activity, suggesting that 6-bromo and chloro substitutions may enhance this effect. The presence of these halogens appears to play a critical role in modulating thrombus formation .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of pyridine derivatives have been explored in various cancer cell lines. Compounds with similar structures to this compound have shown promising results in inhibiting cell proliferation in vitro. For example, studies revealed that certain pyridine derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in bacterial growth rates compared to controls, highlighting its potential as an antibacterial agent.
Case Study 2: Anti-Thrombolytic Mechanism
In another investigation, the anti-thrombolytic activity of various pyridine compounds was assessed through in vitro assays measuring clot formation. The results suggested that compounds with multiple halogen substituents showed enhanced inhibition of clot formation, implicating structural features as crucial determinants of biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination and Chlorination : Starting with a suitable pyridine precursor, bromination followed by chlorination can yield the desired compound.
- Nitrilation : The introduction of the cyano group can be accomplished through nucleophilic substitution reactions involving cyanide sources.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using palladium catalysts. Optimize parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). For bromo-chloro substitution patterns, sequential halogenation may be required to avoid undesired side reactions. Microwave-assisted synthesis (e.g., 60–100°C for 10–30 minutes) can improve yield and reduce reaction time compared to conventional heating . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address overlapping signals?
- Methodological Answer :
- NMR : Use H and C NMR with deuterated solvents (e.g., CDCl) to resolve aromatic proton splitting. For overlapping signals (e.g., methyl and chloro groups), employ 2D NMR (HSQC, HMBC) to assign correlations.
- IR : Confirm the nitrile group (C≡N) via a sharp peak at ~2200–2250 cm.
- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) validates molecular weight (e.g., [M+H] at 245.94 g/mol).
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : Store at 4°C (short-term) or -20°C (long-term) to prevent thermal decomposition.
- Light : Use amber vials to avoid photodegradation of bromo and nitrile groups.
- pH : Test solubility and stability in acidic/basic media (e.g., pH 3–10) via HPLC monitoring over 24–72 hours. Degradation products (e.g., hydrolysis of nitrile to amide) can be identified via LC-MS .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- DFT Calculations : Compute electron density maps to identify electrophilic centers (e.g., C-2 vs. C-6 positions). The chloro group at C-3 exerts a meta-directing effect, while the methyl group at C-5 sterically hinders adjacent sites.
- LUMO Analysis : Predict regioselectivity by analyzing the lowest unoccupied molecular orbital (LUMO) localization. For example, the carbonitrile group at C-2 increases electron withdrawal, activating C-4 for NAS .
- Comparative Studies : Benchmark against analogs like 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5) to validate computational models .
Q. What strategies resolve contradictions in reported regioselectivity during functionalization of polyhalogenated pyridine derivatives like this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to steer reactivity. For example, the bromo group can act as a leaving group in cross-coupling, while chloro remains inert under specific conditions.
- Meta-Selective Catalysis : Use Pd/ligand systems (e.g., BrettPhos) to override inherent electronic effects.
- Table: Substituent Effects on Reactivity
Q. How do steric and electronic factors influence the crystallization behavior of this compound, and what co-crystallization agents improve crystal lattice stability?
- Methodological Answer :
- Steric Effects : The methyl group at C-5 disrupts planar stacking, reducing crystallization propensity. Co-crystallize with agents like succinic acid or 4,4'-bipyridine to enhance lattice stability.
- Electronic Effects : The electron-deficient pyridine ring forms π-π interactions with electron-rich aromatics (e.g., anthracene).
- Polymorphism Screening : Use solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs. Monitor via PXRD and DSC .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound analogs?
- Methodological Answer :
- Source Validation : Cross-reference CAS-registered compounds (e.g., 3-Bromo-2-chloro-6-methylpyridine, CAS 185017-72-5) with peer-reviewed datasets .
- Experimental Replication : Reproduce synthesis under standardized conditions (e.g., 1.0 mmol scale, inert atmosphere).
- Error Margins : Account for instrument variability (e.g., ±2°C in melting points, ±0.1 ppm in NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
